molecular formula C20H16FN3O4 B6513562 N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-23-3

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6513562
CAS No.: 946379-23-3
M. Wt: 381.4 g/mol
InChI Key: CTNYZNFQBWWWFK-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 3-nitrobenzyl substitution at the pyridine N1 position and a 3-fluoro-4-methylphenyl group attached to the carboxamide moiety. The nitro and fluorine substituents likely influence electronic properties, solubility, and intermolecular interactions, which are critical for drug-like behavior.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-7-8-15(11-18(13)21)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYZNFQBWWWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide core with several analogs, but differences in substituents lead to distinct properties. Key comparisons include:

Compound Name R1 (Pyridine Substitution) R2 (Phenyl Substitution) Molecular Weight Notable Properties/Applications
Target Compound 3-Nitrobenzyl 3-Fluoro-4-methylphenyl Not Provided High polarity (nitro/fluoro groups); potential kinase inhibition inferred from analogs
BMS-777607 4-Ethoxy, 1-(4-fluorophenyl) 2-Amino-3-chloropyridinyl 485.9 Selective Met kinase inhibitor; oral efficacy in preclinical models
N-(3-Bromo-2-methylphenyl) analog None 3-Bromo-2-methylphenyl ~335 Planar conformation; hydrogen-bonded dimerization
DM-28 4,6-Dimethyl-2-oxo Trifluoromethylphenyl Not Provided Enhanced lipophilicity (CF3 group); possible metabolic stability
N-Methyl analog (CAS 338781-63-8) 4-Trifluoromethylbenzyl N-Methyl, N-Phenyl 386.37 Increased molar mass; potential pharmacokinetic advantages

Key Differences and Implications

  • Substituent Effects: The 3-nitrobenzyl group in the target compound is strongly electron-withdrawing, which may enhance hydrogen-bond acceptor capacity compared to BMS-777607’s 4-ethoxy group or DM-28’s dimethylpyridinone . The 3-fluoro-4-methylphenyl substituent combines halogenation and alkylation, balancing hydrophobicity and steric effects. This contrasts with the 3-bromo-2-methylphenyl group in , where bromine’s larger atomic radius may influence crystal packing.
  • Biological Activity :
    • BMS-777607’s efficacy as a Met kinase inhibitor highlights the importance of the dihydropyridine carboxamide scaffold in targeting enzymatic active sites . The target compound’s nitro group could modulate binding affinity or selectivity.
  • Crystallographic Behavior: Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form planar, hydrogen-bonded dimers.

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